molecular formula C22H40BF4P2Rh- B1590018 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 213343-65-8

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B1590018
M. Wt: 556.2 g/mol
InChI Key: LKVIVYCYPYTYSO-ASDDUFFSSA-N
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Description

This compound is an electron-rich C2 symmetric bis(phospholane) ligand . It is used for enantioselective catalytic reactions . The compound is also known as "s,s-me-bpe-rh" .


Molecular Structure Analysis

The molecular formula of the compound is C22H40BF4P2Rh . The InChI string representation of the compound is also available .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 152.2-156.3 °C . It is brown to orange in color .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

This compound is used extensively in the field of organic synthesis, particularly in hydrogenation reactions. Its application in asymmetric hydrogenation has demonstrated high efficiency and selectivity, making it a valuable tool for producing enantiomerically pure compounds. The ligand framework of the molecule, characterized by its chiral phospholane rings, allows for effective enantioselectivity in the hydrogenation of unsaturated substrates (Burk et al., 1993).

Enhancing Reactivity and Selectivity

Research has shown that the structural attributes of this rhodium complex contribute to its catalytic prowess, enabling precise control over reaction outcomes. This is particularly evident in the selective hydroboration of alkenes and the facilitated exchange of deuterium into aromatic substrates, showcasing its versatility in modifying and building complex molecular architectures (Ellames et al., 2001), (Jacobs et al., 2013).

Mechanistic Insights and Complex Formation

Studies involving this rhodium complex have also provided valuable mechanistic insights into the process of asymmetric hydrogenation. It has been shown that the formation of solvent complexes and dihydrides plays a critical role in the reaction pathway, with the structure of the phosphine ligand significantly affecting the equilibrium between these species (Brown et al., 1981).

Synthesis and Modification of Complex Molecules

The compound has been employed as a catalyst precursor in the synthesis of α-amino acid derivatives through highly enantioselective hydrogenation reactions. This underscores its utility in producing key building blocks for pharmaceuticals and other biologically active molecules, demonstrating its impact beyond basic chemical transformations (Pilkington & Zanotti-gerosa, 2003).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVIVYCYPYTYSO-ASDDUFFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@@H]1P([C@H](CC1)C)CCP2[C@H](CC[C@@H]2C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514133
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

213343-65-8
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

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